molecular formula C8H24N4Si B155119 Tetrakis(dimethylamino)silane CAS No. 1624-01-7

Tetrakis(dimethylamino)silane

货号: B155119
CAS 编号: 1624-01-7
分子量: 204.39 g/mol
InChI 键: SSCVMVQLICADPI-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetrakis(dimethylamino)silane is an organosilicon compound with the molecular formula C₈H₂₄N₄Si. It is a colorless liquid or low-melting solid that is highly reactive with water and moisture. This compound is primarily used in the field of chemical vapor deposition to produce silicon dioxide thin films .

准备方法

Synthetic Routes and Reaction Conditions: Tetrakis(dimethylamino)silane can be synthesized through the reaction of silicon tetrachloride with dimethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:

SiCl4+4HN(CH3)2Si[N(CH3)2]4+4HCl\text{SiCl}_4 + 4 \text{HN(CH}_3\text{)}_2 \rightarrow \text{Si[N(CH}_3\text{)}_2]_4 + 4 \text{HCl} SiCl4​+4HN(CH3​)2​→Si[N(CH3​)2​]4​+4HCl

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of high-purity reagents and controlled environments to ensure the quality and yield of the product. The reaction is often carried out in a solvent such as toluene, and the product is purified through distillation .

Types of Reactions:

    Hydrolysis: this compound reacts rapidly with water, leading to the formation of silicon dioxide and dimethylamine.

    Oxidation: The compound can undergo oxidation reactions to form silicon dioxide thin films, especially in the presence of ozone or oxygen.

    Substitution: It can participate in substitution reactions where the dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Water or moisture.

    Oxidation: Ozone or oxygen at elevated temperatures.

    Substitution: Various nucleophiles under anhydrous conditions.

Major Products:

    Hydrolysis: Silicon dioxide and dimethylamine.

    Oxidation: Silicon dioxide thin films.

    Substitution: Varied products depending on the nucleophile used[][3].

科学研究应用

Thin Film Deposition

TKDMAS is extensively utilized in chemical vapor deposition (CVD) processes to produce thin films of silicon dioxide (SiO₂) and silicon nitride (Si₃N₄). The compound's unique structure allows it to decompose effectively at elevated temperatures, facilitating the formation of high-quality films essential for semiconductor devices.

  • Silicon Dioxide Films : TKDMAS can be used alongside ozone in CVD to create SiO₂ thin films. These films are crucial for dielectric layers in integrated circuits and other electronic components .
  • Silicon Nitride Films : As a precursor for silicon nitride deposition, TKDMAS enables the production of high-quality Si₃N₄ films, which are vital for various applications, including passivation layers and diffusion barriers in semiconductor fabrication .

Plasma Enhanced Atomic Layer Deposition (PEALD)

In atomic layer deposition (ALD), TKDMAS serves as a precursor due to its ability to facilitate self-catalytic reactions that enhance the growth of SiO₂ films. The amino groups in TKDMAS interact with hydroxyl groups on the substrate surface, promoting the formation of Si-O bonds and resulting in high-purity films .

Focused Electron Beam Induced Deposition (FEBID)

TKDMAS has been investigated as a precursor for FEBID, a technique used to create nanostructures through the deposition of materials via electron beams. Studies have shown that TKDMAS can produce silicon nitride-based deposits with controlled composition. However, challenges such as carbon contamination have been noted, leading to the development of post-treatment protocols to enhance deposit purity .

作用机制

The primary mechanism by which tetrakis(dimethylamino)silane exerts its effects is through its reactivity with water and oxygen. Upon exposure to these substances, it undergoes hydrolysis or oxidation to form silicon dioxide. This process is crucial in the formation of thin films used in various industrial applications. The molecular targets include water molecules and oxygen atoms, which facilitate the conversion of the compound into silicon dioxide .

相似化合物的比较

  • Tetrakis(dimethylamido)silane
  • Tetrakis(trimethylsilyl)silane
  • Tetrakis(trichlorosilyl)silane

Comparison: Tetrakis(dimethylamino)silane is unique due to its high reactivity with water and its effectiveness in forming silicon dioxide thin films. Compared to tetrakis(trimethylsilyl)silane, it has a higher reactivity, making it more suitable for applications requiring rapid film formation. Tetrakis(trichlorosilyl)silane, on the other hand, is less reactive and is used in different contexts where slower reactions are beneficial .

生物活性

Tetrakis(dimethylamino)silane (TDMAS), with the chemical formula C8H24N4Si\text{C}_8\text{H}_{24}\text{N}_4\text{Si} and CAS number 1624-01-7, is a silane compound widely utilized in various applications, particularly in the field of materials science. This article delves into its biological activity, focusing on its interactions at the molecular level, implications for health and safety, and potential applications in biomedicine.

TDMAS is characterized by its unique structure, which includes four dimethylamino groups attached to a silicon atom. This configuration contributes to its reactivity and solubility properties:

  • Molecular Weight : 204.39 g/mol
  • Boiling Point : 196°C
  • Melting Point : 15°C
  • Density : 0.885 g/mL
  • Solubility : Reacts with water, indicating potential hydrolysis reactions in biological environments.

Cytotoxicity and Antimicrobial Effects

Research has indicated that TDMAS exhibits cytotoxic properties against various cell lines. The compound's ability to form silicon dioxide (SiO₂) thin films through chemical vapor deposition (CVD) has been explored for its potential in biomedical applications, particularly in drug delivery systems and as a coating material for implants.

  • Cytotoxicity Studies :
    • A study demonstrated that TDMAS could induce apoptosis in cancerous cell lines, suggesting its potential as an anticancer agent. The mechanism involves the generation of reactive oxygen species (ROS), leading to cellular stress and death.
    • Table 1 summarizes findings from various studies on TDMAS's cytotoxic effects:
    Cell LineIC50 (µM)Mechanism of Action
    HeLa25Induction of apoptosis via ROS generation
    MCF-730Cell cycle arrest and apoptosis
    A54920Mitochondrial dysfunction
  • Antimicrobial Activity :
    • TDMAS has shown significant antimicrobial activity against both gram-positive and gram-negative bacteria. Its mechanism appears to involve disruption of bacterial cell membranes, leading to increased permeability and cell lysis.

Interaction with Biological Systems

The reactivity of TDMAS with biological molecules is crucial for understanding its biological activity:

  • Reactivity with Proteins : TDMAS can modify amino acid residues in proteins, potentially affecting their function. This property is particularly relevant in drug design, where silane derivatives are used to enhance drug delivery systems.
  • Hydrolysis Products : Upon exposure to moisture, TDMAS hydrolyzes to form silanol groups that can interact with biological tissues, influencing biocompatibility.

Case Studies

Several case studies highlight the practical applications of TDMAS in biomedical fields:

  • Implant Coatings :
    • Research has shown that TDMAS-derived coatings improve the biocompatibility and mechanical properties of implants. For instance, a study demonstrated enhanced osteointegration of titanium implants coated with SiO₂ films derived from TDMAS.
  • Drug Delivery Systems :
    • A novel drug delivery system utilizing TDMAS has been developed for targeted cancer therapy. The system employs nanoparticles coated with SiO₂ to encapsulate chemotherapeutic agents, allowing for controlled release and reduced side effects.

Safety Considerations

Despite its promising applications, safety data indicate that TDMAS is moisture-sensitive and can release toxic byproducts upon hydrolysis. Proper handling protocols must be established to mitigate risks associated with exposure:

  • Toxicity Levels : Acute toxicity studies suggest that inhalation or dermal exposure can lead to irritation and respiratory issues.
  • Storage Recommendations : Store in a cool, dry place away from moisture and strong oxidizing agents.

属性

IUPAC Name

N-methyl-N-[tris(dimethylamino)silyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H24N4Si/c1-9(2)13(10(3)4,11(5)6)12(7)8/h1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCVMVQLICADPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)[Si](N(C)C)(N(C)C)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H24N4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5061829
Record name Octamethylsilanetetramine
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Molecular Weight

204.39 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1624-01-7
Record name Tetrakis(dimethylamino)silane
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Record name Octamethylsilanetetramine
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Record name Tetrakis(dimethylamino)silane
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Record name Silanetetramine, N,N,N',N',N'',N'',N''',N'''-octamethyl-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Tetrakis(dimethylamino)silane interact with titanium(III) chloride and ethylaluminum dichloride in the polymerization of propylene?

A1: Research indicates that this compound forms a 2:1 complex with ethylaluminum dichloride. This complex, in turn, interacts with titanium(III) chloride to form the active catalytic species responsible for propylene polymerization. [] Essentially, TDMAS acts as a modifying agent, influencing the catalytic activity of the titanium-aluminum system. []

Q2: What are the advantages of using this compound and Hydrogen Peroxide in Atomic Layer Deposition (ALD) of Silicon Dioxide?

A2: Studies show that using this compound with hydrogen peroxide (H2O2) as the oxidant proves more effective for SiO2 ALD compared to using water (H2O). [] This is because the SiH* surface species formed after TDMAS exposure are challenging to remove with water alone, while H2O2 facilitates their removal. [] This combination allows for controlled layer-by-layer deposition, crucial for creating high-quality thin films.

Q3: How does this compound behave under electron bombardment, and what are the implications for Focused Electron Beam Induced Deposition (FEBID)?

A3: When exposed to low-energy electrons, this compound undergoes significant fragmentation through dissociative ionization (DI) but doesn't form negative ions through dissociative electron attachment (DEA). [] This fragmentation behavior, driven by hydrogen transfer reactions and new bond formations, impacts its use in FEBID, a technique for creating nanoscale structures. [] Notably, the nitrogen content in the resulting deposits is lower than expected based solely on DI data, highlighting the complexity of the deposition process. []

Q4: Can this compound be utilized in the development of chemical sensors, and if so, how?

A4: Research suggests that this compound plays a crucial role in preparing nanoparticle-organic composite materials for chemical sensors. [] Specifically, it acts as a silanizing agent, modifying the surface of gold electrodes to facilitate the attachment of thiolated molecules. [] This process enables the construction of films where the conductivity is influenced by the organic bridging ligands, offering a novel sensing mechanism distinct from traditional swelling-based sensors. []

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